molecular formula C15H19NSi B11868006 (Diphenyl)methyl(dimethylamino)silane

(Diphenyl)methyl(dimethylamino)silane

Cat. No.: B11868006
M. Wt: 241.40 g/mol
InChI Key: PTBCJZVARCPNME-UHFFFAOYSA-N
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Description

(Diphenyl)methyl(dimethylamino)silane is an organosilicon compound with the molecular formula C15H19NSi. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its use as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Diphenyl)methyl(dimethylamino)silane can be synthesized through the reaction of diphenylmethylchlorosilane with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

(C6H5)2SiClCH3+(CH3)2NH(C6H5)2Si(CH3)(N(CH3)2)+HCl\text{(C}_6\text{H}_5\text{)}_2\text{SiClCH}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(CH}_3\text{)(N(CH}_3\text{)}_2\text{)} + \text{HCl} (C6​H5​)2​SiClCH3​+(CH3​)2​NH→(C6​H5​)2​Si(CH3​)(N(CH3​)2​)+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(Diphenyl)methyl(dimethylamino)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

(Diphenyl)methyl(dimethylamino)silane has several applications in scientific research:

    Chemistry: Used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. It is also used in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of hydrophobic coatings and as a precursor for silicon-based materials.

Mechanism of Action

The mechanism of action of (Diphenyl)methyl(dimethylamino)silane involves the formation of stable silicon-carbon and silicon-nitrogen bonds. These bonds provide stability to the compound and allow it to act as a protecting group. The compound can be selectively removed under specific conditions, making it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethylsilane: Similar structure but lacks the dimethylamino group.

    Dimethylaminosilane: Contains the dimethylamino group but lacks the diphenylmethyl group.

Uniqueness

(Diphenyl)methyl(dimethylamino)silane is unique due to the presence of both diphenylmethyl and dimethylamino groups. This combination provides enhanced stability and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C15H19NSi

Molecular Weight

241.40 g/mol

IUPAC Name

N-methyl-N-[methyl(diphenyl)silyl]methanamine

InChI

InChI=1S/C15H19NSi/c1-16(2)17(3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

PTBCJZVARCPNME-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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